molecular formula C22H14Cl2I2N2NaO2+ B001025 Closantel sodium CAS No. 61438-64-0

Closantel sodium

Cat. No.: B001025
CAS No.: 61438-64-0
M. Wt: 686.1 g/mol
InChI Key: LREGMDNUOGTSIK-UHFFFAOYSA-N
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Description

Closantel Sodium is a synthetic antiparasitic agent belonging to the salicylanilide class of compounds. It is widely used in veterinary medicine to control and treat parasitic infections in livestock, particularly sheep and cattle. This compound is effective against liver flukes, gastrointestinal roundworms, and certain arthropod larvae .

Mechanism of Action

Target of Action

Closantel Sodium is a potent and highly specific inhibitor of Onchocerca volvulus chitinase (OvCHT1) . Chitinases are enzymes that break down glycosidic bonds in chitin, an essential component of the exoskeleton in many organisms. By inhibiting this enzyme, this compound disrupts the development and survival of certain parasites.

Mode of Action

This compound acts by uncoupling oxidative phosphorylation . This process is crucial for energy production in cells. By disrupting this process, this compound causes a decrease in ATP production, leading to paralysis and death of the parasites .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the energy metabolism pathway . Specifically, it suppresses the activity of succinate dehydrogenase and fumarate reductase , two enzymes involved in the citric acid cycle (also known as the Krebs cycle). This cycle is a series of chemical reactions used by all aerobic organisms to generate energy. By inhibiting these enzymes, this compound disrupts the energy production, leading to the death of the parasites.

Pharmacokinetics

It’s known that the compound is used in veterinary medicine, suggesting that it has suitable bioavailability for therapeutic use in animals .

Result of Action

The primary result of this compound’s action is the effective control of parasitic infestations. It has been shown to be effective against adults and larvae of liver flukes, several important gastrointestinal roundworms, and some external parasites . In addition, recent research has shown that this compound can reverse antibiotic resistance in gram-negative bacteria, making it a promising adjuvant for antibiotic therapies .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. It’s worth noting that as a veterinary drug, this compound is likely designed to be stable and effective under a variety of conditions encountered in animal husbandry .

Biochemical Analysis

Biochemical Properties

Closantel Sodium interacts with several enzymes and proteins. It is a potent and highly specific inhibitor of the Onchocerca volvulus chitinase (OvCHT1), with an IC50 of 1.6 μM and a Ki of 468 nM . This interaction plays a crucial role in its anti-parasitic activity, as it inhibits the molt of developing O. volvulus from L3 to L4 stage .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways and gene expression . It also affects cellular metabolism, primarily by uncoupling oxidative phosphorylation in liver flukes , which leads to a marked change in the energy metabolism of the parasite .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules and changes in gene expression . It acts as a hydrogen ionophore, resulting in the uncoupling of electron transport-associated phosphorylation . This action inhibits the synthesis of ATP, leading to a rapid weakening of the parasite’s energy metabolism and eventual death .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. It has been observed that the drug is eliminated from the plasma with a half-life of about 15 days, irrespective of the route of administration . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. High doses can cause severe side effects such as blindness, hyperventilation, general weakness, and incoordination

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, affecting metabolic flux and metabolite levels . The primary pathway it impacts is the energy metabolism pathway of parasites, where it uncouples oxidative phosphorylation .

Preparation Methods

Synthetic Routes and Reaction Conditions: Closantel Sodium can be synthesized through various methods. One common approach involves the catalytic hydrogenation of 4-chlorine-alpha-[2-chloro-4-(isonitroso)-5-methyl-2,5-cyclohexadienylidene] benzyl cyanide to obtain the intermediate 4-chlorphenyl-(2-chloro-4-amino-5-methyl phenyl)methyl cyanide. This intermediate is then further processed to produce this compound .

Industrial Production Methods: In industrial settings, this compound is often prepared by dissolving the compound in propanediol, heating the solution to 50-60°C, and stirring until clarified. The solution is then mixed with other components such as glycerol acetal and levamisole hydrochloride to produce the final injectable formulation .

Chemical Reactions Analysis

Types of Reactions: Closantel Sodium undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: Typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst is common.

    Substitution: Halogenation reactions often involve reagents like chlorine or bromine.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Closantel Sodium has a wide range of scientific research applications:

    Chemistry: Used as a model compound for studying antiparasitic agents and their mechanisms.

    Biology: Investigated for its effects on various parasitic organisms, including liver flukes and gastrointestinal roundworms.

    Medicine: Explored for potential use in treating parasitic infections in humans, although it is primarily used in veterinary medicine.

    Industry: Utilized in the development of antiparasitic formulations for livestock

Comparison with Similar Compounds

Closantel Sodium is unique among antiparasitic agents due to its dual mechanism of action. Similar compounds include:

    Oxyclozanide: Another salicylanilide used to treat liver flukes and gastrointestinal roundworms.

    Praziquantel: Effective against a broad spectrum of parasitic worms but with a different mechanism of action.

    Levamisole: Primarily used as an anthelmintic and immunomodulator.

This compound stands out for its high efficacy and broad-spectrum activity against various parasitic species, making it a valuable tool in veterinary medicine .

Properties

CAS No.

61438-64-0

Molecular Formula

C22H14Cl2I2N2NaO2+

Molecular Weight

686.1 g/mol

IUPAC Name

sodium;N-[5-chloro-4-[(4-chlorophenyl)-cyanomethyl]-2-methylphenyl]-2-hydroxy-3,5-diiodobenzamide

InChI

InChI=1S/C22H14Cl2I2N2O2.Na/c1-11-6-15(17(10-27)12-2-4-13(23)5-3-12)18(24)9-20(11)28-22(30)16-7-14(25)8-19(26)21(16)29;/h2-9,17,29H,1H3,(H,28,30);/q;+1

InChI Key

LREGMDNUOGTSIK-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1NC(=O)C2=C(C(=CC(=C2)I)I)[O-])Cl)C(C#N)C3=CC=C(C=C3)Cl.[Na+]

Canonical SMILES

CC1=CC(=C(C=C1NC(=O)C2=C(C(=CC(=C2)I)I)O)Cl)C(C#N)C3=CC=C(C=C3)Cl.[Na+]

61438-64-0

Pictograms

Acute Toxic; Irritant

Synonyms

NA

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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